Acetamide, N-dodecyl-2-(sulfooxy)-
Description
Acetamide, N-dodecyl-2-(sulfooxy)-, is a sulfated acetamide derivative characterized by a dodecyl (C12) alkyl chain attached to the nitrogen atom and a sulfoxy (-OSO3H) group at the adjacent carbon.
Properties
CAS No. |
185052-67-9 |
|---|---|
Molecular Formula |
C14H29NO5S |
Molecular Weight |
323.45 g/mol |
IUPAC Name |
[2-(dodecylamino)-2-oxoethyl] hydrogen sulfate |
InChI |
InChI=1S/C14H29NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-15-14(16)13-20-21(17,18)19/h2-13H2,1H3,(H,15,16)(H,17,18,19) |
InChI Key |
FGJKOQJYNGBGHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)COS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-dodecyl-2-(sulfooxy)- typically involves the reaction of dodecylamine with acetic anhydride to form N-dodecylacetamide. This intermediate is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group, resulting in the final product .
Industrial Production Methods
Industrial production of Acetamide, N-dodecyl-2-(sulfooxy)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-dodecyl-2-(sulfooxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and substituted amides. These products have various applications in different fields .
Scientific Research Applications
Acetamide, N-dodecyl-2-(sulfooxy)- has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is utilized in studies involving cell membrane interactions and protein-lipid interactions.
Industry: The compound is used in the formulation of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of Acetamide, N-dodecyl-2-(sulfooxy)- involves its interaction with molecular targets such as cell membranes and proteins. The sulfooxy group enhances the compound’s solubility and reactivity, allowing it to interact with various biological molecules. These interactions can modulate cellular processes and pathways, making the compound useful in different applications .
Comparison with Similar Compounds
The following comparison focuses on structurally related acetamide derivatives, emphasizing substituent effects, physicochemical properties, and biological activity.
Structural and Physicochemical Properties
Table 1: Structural and Physical Comparison
Key Observations :
- The sulfooxy group enhances hydrophilicity compared to cationic (C12cmpCl) or lipophilic (trifluoroacetamide) analogs, suggesting superior aqueous solubility.
- C12cmpCl ’s pyridinium group provides a permanent positive charge, facilitating interaction with microbial membranes .
- Trifluoroacetamide ’s electron-withdrawing CF3 group increases stability but reduces reactivity compared to sulfoxy or tetrazole derivatives .
Key Findings :
- C12cmpCl demonstrated 99.9% reduction in pathogenic bacteria (e.g., E. coli, S. aureus) at 200 ppm, with low DNA damage in comet assays, indicating a favorable safety profile .
- The sulfooxy analog may exhibit different mechanisms, such as sulfation-mediated membrane disruption or enzymatic inhibition, but empirical data are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
